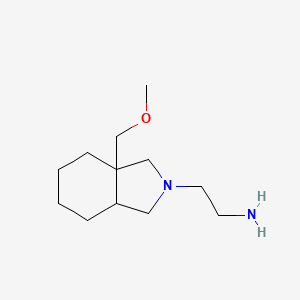

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[7a-(methoxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-15-10-12-5-3-2-4-11(12)8-14(9-12)7-6-13/h11H,2-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMRAJKGWCETMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC12CCCCC1CN(C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine, a compound derived from isoindole, has garnered attention for its potential biological activities. Its structural characteristics suggest possible interactions with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine is C12H23NO2, with a molecular weight of 213.32 g/mol. The compound features a unique isoindole core modified by a methoxymethyl group, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It is hypothesized that the methoxymethyl group enhances binding affinity to certain targets, potentially modulating their activity. This interaction could lead to various biological effects such as:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits potential antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Research indicates that isoindole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve the modulation of signaling pathways related to cell survival and growth.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of isoindoles showed significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The compound's structure may contribute to its effectiveness in disrupting bacterial cell wall synthesis or function .

- Cancer Cell Proliferation : In vitro assays revealed that 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine inhibited the growth of human breast cancer cells (MCF-7). The mechanism involved the induction of apoptosis via mitochondrial pathways .

Comparative Analysis

To understand the unique biological profile of 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine, it is essential to compare it with similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine | C12H23NO2 | Yes | Yes |

| 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)acetic acid | C13H23NO3 | Moderate | Yes |

| 2-amino-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one | C12H22N2O2 | Yes | Moderate |

Comparison with Similar Compounds

Isoindole Derivatives

- 2-(2,3-Dihydro-1H-isoindol-2-yl)ethan-1-amine (CAS 61695-06-5):

- (2-Methyl-2,3-dihydro-1H-isoindol-1-yl)methanamine (CAS 933700-69-7):

Indole Derivatives

- 2-(2-Methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-amine (CAS 1016522-32-9):

- 2-(6-Methoxy-1H-indol-3-yl)ethan-1-amine hydrochloride :

Heterocyclic Amines

- 2-(1,3-Benzothiazol-2-yl)ethan-1-amine (CAS 82928-10-7):

Physicochemical and Functional Differences

*Estimated based on structural analogy.

Preparation Methods

Reductive Amination Approach

Reductive amination is a prominent method for synthesizing primary and secondary amines from aldehydes or ketones and ammonia or amines. The process involves:

- Formation of an imine intermediate by nucleophilic addition of an amine to a carbonyl group

- Reduction of the imine to the amine using hydride reagents like sodium borohydride or catalytic hydrogenation

For the target compound, a bicyclic ketone or aldehyde precursor of the octahydro-2H-isoindoline core could be reacted with 2-aminoethanol or a suitable amine, followed by reduction to install the ethanamine side chain.

Cyclization and Methoxymethylation

The octahydro-2H-isoindoline ring system can be constructed via intramolecular cyclization reactions, often starting from linear precursors with appropriate functional groups such as halides and amines.

Methoxymethylation can be introduced by reacting hydroxyl groups with methoxymethyl chloride under basic conditions, installing the methoxymethyl substituent at the 3a-position of the isoindoline ring.

Industrial Preparation of Related Methoxyethylamines

A related compound, 2-methoxyethylamine, is prepared industrially via a multi-step process involving:

- Formation of benzyl imine intermediates through azeotropic dehydration with benzaldehyde

- Methylation under alkaline conditions

- Deprotection and purification steps including hydrochloride salt formation and rectification

This method yields high purity products with good yields and low environmental impact, suggesting similar strategies could be adapted for the target compound’s ethanamine side chain preparation.

Summary of Key Preparation Steps

| Step No. | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of bicyclic isoindoline core | Cyclization of suitable amine and halide precursors under basic or acidic catalysis | Octahydro-2H-isoindoline intermediate |

| 2 | Introduction of methoxymethyl group | Reaction with methoxymethyl chloride or equivalent under basic conditions | 3a-(methoxymethyl) substitution |

| 3 | Attachment of ethan-1-amine side chain | Reductive amination of aldehyde or ketone precursor with ethylenediamine or protected amine | 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine |

| 4 | Purification | Salt formation, extraction, and distillation or chromatography | Pure target amine compound |

Research Findings and Analysis

- The reductive amination method offers high selectivity and yields for amine synthesis, especially when using mild hydride reducing agents or catalytic hydrogenation.

- Industrial methods for related methoxyethylamines emphasize the importance of protecting groups and controlled deprotection to achieve high purity and yield.

- The bicyclic isoindoline framework synthesis benefits from intramolecular cyclization strategies that minimize side reactions and maximize ring closure efficiency.

- Methoxymethylation is a standard functionalization technique that can be performed under mild conditions to install the methoxymethyl substituent without affecting the amine functionality.

Q & A

Q. What are the recommended synthetic routes for 2-(3a-(methoxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-amine, and how can reaction conditions be optimized?

The synthesis of structurally related octahydro-isoindol-amine derivatives typically involves multi-step reactions, including reductive amination, nucleophilic substitution, and cyclization. For example, analogs such as 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine require precise control of pH, temperature (e.g., 60–80°C), and solvent systems (e.g., acetonitrile/dimethylformamide mixtures) to achieve optimal yields and selectivity . Catalysts like strong bases (e.g., NaH in THF) are critical for nucleophilic substitutions in similar amine-ethylene oxide reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Common analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and methoxymethyl group placement.

- HPLC with UV/Vis or MS detection to assess purity (>95% is typical for research-grade compounds) .

- X-ray crystallography for absolute configuration determination, as seen in indole-based analogs .

Q. What preliminary assays are recommended to screen for biological activity?

Initial screening should focus on:

- Enzyme inhibition assays (e.g., α/β-glucosidase) to evaluate potential therapeutic targets, using protocols similar to those for thiazole-amine derivatives .

- Antimicrobial testing (e.g., MIC assays against Gram-positive/negative bacteria), modeled after indole-ethylamine hydrochloride studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different experimental models?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in cell permeability, metabolic stability, or assay conditions. Mitigation strategies include:

Q. What advanced strategies exist to improve stereochemical control during synthesis?

- Chiral resolution techniques : Use of chiral stationary phases in HPLC or enzymatic resolution methods .

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in key cyclization steps to enhance enantiomeric excess (ee) .

Q. How can computational methods aid in optimizing this compound’s pharmacological profile?

- Molecular docking : Predict binding affinity to targets like serotonin receptors or microbial enzymes, using software such as AutoDock Vina .

- ADMET prediction : Tools like SwissADME can forecast bioavailability, blood-brain barrier penetration, and toxicity risks .

Methodological Considerations

- Contradiction Management : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Scalability : Pilot-scale reactions should prioritize solvent recovery and catalyst reuse to align with green chemistry principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.